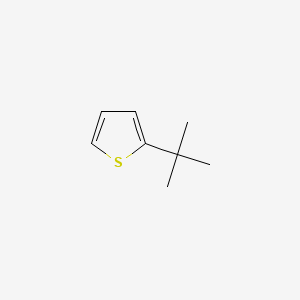

2-tert-Butylthiophene

説明

Table 2: DFT-Derived Electronic Parameters of Selected Thiophene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) |

|---|---|---|---|

| This compound | -6.2 | -2.0 | 4.2 |

| 2,4-TP-BT | -6.5 | -2.0 | 4.5 |

| 2,5-TP-BT | -6.0 | -2.2 | 3.8 |

特性

IUPAC Name |

2-tert-butylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12S/c1-8(2,3)7-5-4-6-9-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCDOJGIOCVXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073270 | |

| Record name | 2-tert-Butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689-78-7 | |

| Record name | 2-tert-Butylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-TERT-BUTYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5YF9YW3CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism and Catalytic System

The Friedel-Crafts alkylation of thiophene with tert-butyl bromide in the presence of aluminum trichloride (AlCl₃) remains the most widely documented approach. This Lewis acid-catalyzed reaction proceeds via the generation of a tert-butyl carbocation, which undergoes electrophilic substitution at the α-position of thiophene. The sulfur atom in thiophene directs the alkyl group to the 2-position due to its electron-donating resonance effects, ensuring regioselectivity.

Aluminum trichloride serves a dual role: it polarizes the tert-butyl bromide to facilitate carbocation formation and stabilizes the intermediate arenium ion. The reaction is typically conducted in dichloromethane (CH₂Cl₂) at low temperatures (–78°C) to minimize side reactions such as di-alkylation or carbocation rearrangements.

Detailed Synthetic Procedure

A representative procedure from Schering Corporation (US2004/10013) involves the following steps:

- Catalyst Suspension Preparation : Aluminum trichloride (19.1 g, 0.143 mol) is suspended in CH₂Cl₂ (30 mL) at –78°C under inert atmosphere.

- Reactant Addition : A solution of thiophene (12.0 g, 0.143 mol) and tert-butyl bromide (19.6 g, 0.143 mol) in CH₂Cl₂ (30 mL) is added dropwise over 1 hour.

- Reaction Progression : The mixture is stirred at –78°C for 2 hours, then gradually warmed to room temperature and stirred for an additional 18 hours.

- Workup and Purification : The crude product is washed with water, 5% NaOH, and brine, followed by drying over sodium sulfate. Vacuum distillation (20 mmHg) yields 10.7 g (53%) of 2-tert-butylthiophene as a colorless liquid.

Critical Parameters :

- Temperature Control : The initial low temperature (–78°C) suppresses competing polymerization of thiophene.

- Stoichiometry : Equimolar ratios of thiophene and tert-butyl bromide prevent excess alkylation.

- Solvent Choice : Dichloromethane’s low polarity minimizes carbocation solvolysis while maintaining reagent solubility.

Yield Optimization and Challenges

The moderate yield (53%) reflects inherent challenges in Friedel-Crafts alkylations, including:

- Carbocation Stability : The tert-butyl carbocation is highly stable, but its steric bulk may hinder attack on the thiophene ring.

- Byproduct Formation : Traces of 3-tert-butylthiophene (<5%) may form due to kinetic vs. thermodynamic control discrepancies.

- Catalyst Handling : Aluminum trichloride’s hygroscopic nature necessitates strict anhydrous conditions.

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation could theoretically accelerate the alkylation by enhancing reaction kinetics. However, the thermal sensitivity of thiophene and tert-butyl bromide may limit applicability, necessitating precise temperature modulation.

Industrial-Scale Production Considerations

Solvent Recovery and Recycling

Dichloromethane, while effective, poses environmental and health risks. Industrial protocols may substitute it with greener solvents (e.g., 2-methyltetrahydrofuran) or employ solvent-free conditions under high-pressure reactors.

Vacuum Distillation Refinement

The final vacuum distillation step (20 mmHg) isolates this compound with >98% purity. Key distillation parameters include:

| Parameter | Value |

|---|---|

| Boiling Point | 65–68°C (20 mmHg) |

| Purity Post-Distillation | 98.5% |

| Recovery Efficiency | 85–90% |

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃): δ 1.38 (s, 9H, tert-butyl), 6.82–7.10 (m, 3H, thiophene-H).

- ¹³C NMR (CDCl₃): δ 29.7 (C(CH₃)₃), 124.5–140.2 (thiophene-C).

Mass Spectrometry

- EI-MS : m/z 140 [M]⁺, 125 [M–CH₃]⁺, 85 [C₄H₃S]⁺.

化学反応の分析

Types of Reactions: 2-tert-Butylthiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form thiophene oxides and dioxides.

Reduction: Reduction reactions can convert this compound to its corresponding dihydrothiophene derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Nitric acid, sulfuric acid.

Major Products Formed:

Oxidation: Thiophene oxides and dioxides.

Reduction: Dihydrothiophene derivatives.

Substitution: Nitrothiophene, sulfonated thiophene.

科学的研究の応用

Organic Synthesis

Building Block for Complex Molecules

2-tert-Butylthiophene serves as a versatile building block in organic synthesis. It is used to create more complex molecules, including pharmaceuticals and agrochemicals. The presence of the tert-butyl group enhances steric hindrance, which can be beneficial in controlling reaction pathways and selectivity.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a precursor for synthesizing various organic compounds. |

| Pharmaceutical Intermediates | Acts as a starting material in drug development processes. |

Biological Research

Potential Biological Activities

Research indicates that thiophene derivatives, including this compound, exhibit promising biological activities. Studies have focused on their antimicrobial and anticancer properties, making them candidates for further investigation in medicinal chemistry.

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Exhibits activity against various pathogenic microorganisms. |

| Anticancer | Potential to inhibit cancer cell proliferation in vitro. |

Material Science

Organic Semiconductors and Light-Emitting Diodes (LEDs)

In material science, this compound is utilized in the development of organic semiconductors and LEDs. Its electronic properties contribute to the efficiency of devices used in optoelectronics.

| Material Type | Application |

|---|---|

| Organic Semiconductors | Used in thin-film transistors and photovoltaic cells. |

| LEDs | Enhances light emission properties due to its conductive nature. |

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial effects of this compound against various bacterial strains. The compound demonstrated significant inhibition at certain concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Photodynamic Therapy

Research on thiophene derivatives has highlighted their role as photosensitizers in photodynamic therapy (PDT). A mathematical model was developed to predict their reactivity toward singlet oxygen, emphasizing the importance of stability and degradation rates for effective treatment outcomes .

作用機序

The mechanism of action of 2-tert-Butylthiophene depends on its specific application. In medicinal chemistry, thiophene derivatives often interact with biological targets such as enzymes and receptors. For example, they may inhibit enzymes involved in inflammatory pathways or modulate receptor activity to exert therapeutic effects . The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity for its molecular targets .

類似化合物との比較

Thiophene: The parent compound, lacking the tert-butyl group.

2-Methylthiophene: A similar compound with a methyl group instead of a tert-butyl group.

2-Butylthiophene: A compound with a butyl group at the second position.

Comparison: 2-tert-Butylthiophene is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from other thiophene derivatives. For example, the tert-butyl group can provide steric hindrance, reducing the compound’s susceptibility to certain reactions compared to smaller substituents like methyl or butyl groups .

生物活性

2-tert-Butylthiophene (C₈H₁₂S) is a sulfur-containing heterocyclic compound recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, including antimicrobial properties, potential as a photosensitizer in photodynamic therapy (PDT), and its interaction with biological receptors.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with a tert-butyl group at the second position. Its chemical structure contributes to its unique reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, revealing significant effects on microbial organisms and potential therapeutic applications.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study highlighted its efficacy in disrupting cell membranes of Gram-positive and Gram-negative bacteria, suggesting a mechanism involving cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | Cell lysis |

| Escherichia coli | 75 µg/mL | Growth inhibition |

2. Photodynamic Therapy (PDT) Potential

Recent studies have evaluated the use of this compound as a photosensitizer in PDT. Its ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for cancer treatment.

- Mechanism : Upon irradiation, this compound interacts with singlet oxygen, leading to cytotoxic effects on tumor cells.

- Efficacy : In vitro studies demonstrated that cells treated with this compound and exposed to light exhibited significant reductions in viability compared to controls.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Groningen assessed the antimicrobial activity of various thiophene derivatives, including this compound. The findings indicated that this compound effectively inhibited the growth of pathogenic bacteria, supporting its potential use in developing new antimicrobial agents .

Case Study 2: Photodynamic Applications

In a recent publication, researchers explored the photodynamic effects of thiophene derivatives, including this compound. The results showed enhanced cytotoxicity against cancer cells when combined with specific wavelengths of light, indicating promising applications in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound's hydrophobic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell death.

- Reactive Oxygen Species Generation : In PDT applications, the compound generates ROS upon light activation, which can induce apoptosis in cancer cells.

Q & A

Basic: What are the standard synthetic routes for 2-tert-Butylthiophene, and how can purity be validated experimentally?

Methodological Answer:

The most common synthesis involves Friedel-Crafts alkylation of thiophene with tert-butyl halides or alcohols, using Lewis acids like AlCl₃ . Key steps include:

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization.

- Purity Validation :

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with literature data (e.g., tert-butyl protons at δ ~1.3 ppm) .

- GC-MS : Monitor retention times and molecular ion peaks (m/z = 154 for C₈H₁₂S) to confirm absence of side products .

- Elemental Analysis : Required for novel derivatives to confirm stoichiometry .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:

Contradictions often arise from solvent effects, impurities, or isomerization. A systematic approach includes:

- Replication Studies : Reproduce synthesis and characterization under controlled conditions (e.g., inert atmosphere, anhydrous solvents) .

- Literature Cross-Validation : Use SciFinder with CAS Registry Numbers (e.g., 20662-84-4 for 2-tert-Butylthiophene) to filter high-quality studies .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311+G(d,p)) to confirm assignments .

Basic: What analytical techniques are essential for characterizing this compound’s electronic and steric properties?

Methodological Answer:

- UV-Vis Spectroscopy : Measure λₘₐₓ to assess conjugation effects (thiophene ring π→π* transitions ~240–260 nm).

- Cyclic Voltammetry : Determine oxidation potentials to evaluate electron-richness (e.g., E₁/₂ ~1.2 V vs. Ag/AgCl) .

- X-ray Crystallography : Resolve steric bulk of the tert-butyl group (bond angles and torsional strain) .

Advanced: How to design experiments to study the steric effects of the tert-butyl group on this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Comparative Studies : Synthesize analogs (e.g., 2-methylthiophene) and compare reaction kinetics in Suzuki-Miyaura couplings.

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe steric vs. electronic influences .

- DFT Modeling : Calculate transition-state geometries (e.g., using Gaussian) to visualize steric hindrance .

- In-situ Monitoring : Employ ReactIR to track intermediate formation under varying steric conditions .

Advanced: What computational methods are suitable for predicting the regioselectivity of electrophilic substitutions in this compound?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Identify HOMO localization (typically at C5 due to tert-butyl’s steric blockade at C2) .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron density to predict electrophile attack sites.

- MD Simulations : Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways using GROMACS .

Basic: How to conduct a systematic literature review on this compound’s applications in organic electronics?

Methodological Answer:

- Keyword Strategy : Combine terms like “this compound,” “charge transport,” and “HOMO-LUMO” in SciFinder/Reaxys .

- Filter by Methodology : Prioritize studies with in-situ characterization (e.g., grazing-incidence XRD for thin-film morphology) .

- Citation Tracking : Use Web of Science to trace seminal papers (e.g., conductivity studies post-2010) .

Advanced: How can researchers address discrepancies in reported catalytic activity of this compound-containing metal complexes?

Methodological Answer:

- Control Experiments : Test catalyst stability under reaction conditions (e.g., TGA for thermal decomposition).

- Surface Analysis : Use XPS or TEM to verify metal oxidation states and nanoparticle dispersion .

- Collaborative Reproducibility : Share catalyst samples with independent labs for benchmarking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。